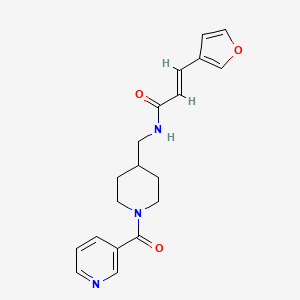

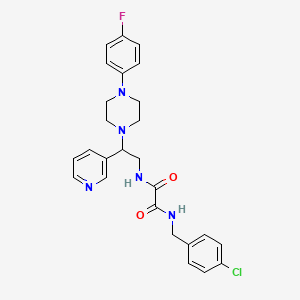

(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide” is a chemical compound that is used in scientific research1. It has unique properties that make it applicable in various fields, such as drug discovery, organic synthesis, and material science1.

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a furan-3-yl compound with a nicotinoylpiperidin-4-ylmethyl acrylamide. The exact conditions and reagents used would depend on the specific properties of these starting materials.Molecular Structure Analysis

This compound contains several interesting functional groups, including a furan ring, an acrylamide group, and a piperidine ring attached to a nicotinoyl group. These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and -withdrawing effects of its various functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, while the acrylamide group could participate in nucleophilic addition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acrylamide group and the nonpolar furan and piperidine rings.Scientific Research Applications

Green Synthesis and Biochemical Applications

- Enantioselective Ene-Reduction : Research highlights the green chemistry approach in synthesizing related furan acrylamide derivatives using microwave radiation and filamentous fungi for ene-reduction, yielding compounds with potential biochemical applications (Jimenez et al., 2019).

Modulation of Biological Pathways

- Allosteric Modulation of α7 Nicotinic Receptors : Certain furan-2-yl acrylamide derivatives have been found to act as selective positive allosteric modulators of α7 nicotinic acetylcholine receptors, showing potential for anxiolytic-like activities and influencing anxiety-like behavior in animal models (Targowska-Duda et al., 2019).

Anticancer and Antiviral Properties

- Broad-Spectrum Cytotoxic Agents : The synthesis of focused libraries of acrylamide analogs, including furan derivatives, has led to the identification of compounds with improved cytotoxicity against a range of cancer cell lines, suggesting potential in cancer therapy (Tarleton et al., 2013).

- Inhibition of SARS Coronavirus Helicase : A furan-acrylamide derivative was identified as an inhibitor of SARS coronavirus helicase, demonstrating potential for antiviral drug development (Lee et al., 2017).

Structural Studies

- Crystal Structures : Studies on the crystal structures of furan-acrylamide derivatives provide insights into their molecular conformation, aiding in the understanding of their chemical and biological properties (Cheng et al., 2016).

Neuropathic Pain and Memory Enhancement

- Treatment of Neuropathic Pain : Derivatives of furan-acrylamide have shown potential in decreasing neuropathic pain through modulation of nicotinic acetylcholine receptors, providing a basis for developing new pain management therapies (Arias et al., 2020).

- Memory Process Enhancement : Some furan-acrylamide compounds have been found to enhance memory processes and stimulate ERK1/2 phosphorylation in mice, indicating potential applications in treating cognitive disorders (Targowska-Duda et al., 2016).

Safety And Hazards

As with any chemical compound, handling “(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.

Future Directions

The future research directions for this compound could include further studies to explore its potential applications in fields like drug discovery or material science. It might also be interesting to investigate its synthesis in more detail, or to study its reactivity under various conditions.

Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, more information or experimental data would be needed. If you have access to any specific studies or data related to this compound, I would be happy to help analyze them.

properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(4-3-16-7-11-25-14-16)21-12-15-5-9-22(10-6-15)19(24)17-2-1-8-20-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,21,23)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWILICJUZGUBPH-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2395943.png)

![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)

![4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B2395949.png)

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2395950.png)

![4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2395958.png)

![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)